molecular formula C8H10ClNO B13915711 3-(Chloromethyl)-2-ethoxypyridine

3-(Chloromethyl)-2-ethoxypyridine

Cat. No.: B13915711
M. Wt: 171.62 g/mol
InChI Key: UOLVNBZOHFTRGD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-ethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group attached to the third carbon of the pyridine ring and an ethoxy group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-ethoxypyridine typically involves the chloromethylation of 2-ethoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-ethoxypyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2-ethoxypyridine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 3-methyl-2-ethoxypyridine.

Scientific Research Applications

3-(Chloromethyl)-2-ethoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, potentially leading to the development of new biochemical probes or drugs.

    Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-ethoxypyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The ethoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in certain reactions.

    2-Ethoxypyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Bromomethyl)-2-ethoxypyridine: Similar structure but with a bromomethyl group, which may have different reactivity due to the larger size and different electronegativity of bromine compared to chlorine.

Uniqueness

3-(Chloromethyl)-2-ethoxypyridine is unique due to the combination of the chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research purposes.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-(chloromethyl)-2-ethoxypyridine

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2,6H2,1H3

InChI Key

UOLVNBZOHFTRGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)CCl

Origin of Product

United States

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